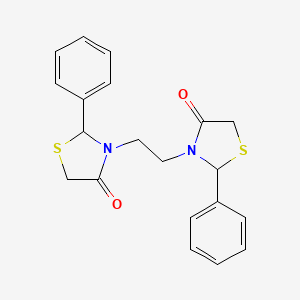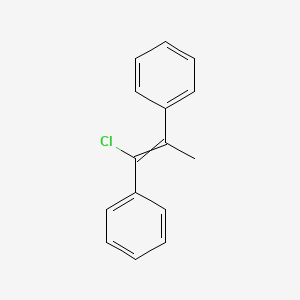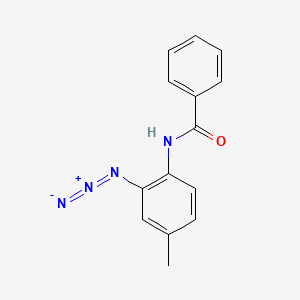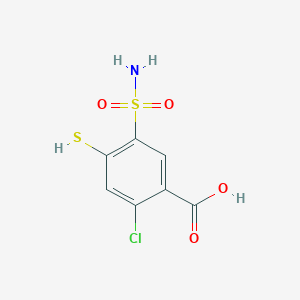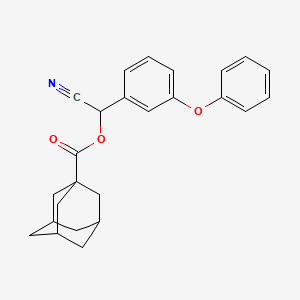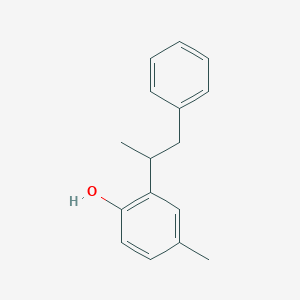
1,1'-Peroxybis(2-tert-butylbenzene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-Peroxybis(2-tert-butylbenzene) is an organic peroxide compound characterized by the presence of two tert-butylbenzene groups connected via a peroxide linkage. This compound is known for its stability and is used in various chemical processes due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1’-Peroxybis(2-tert-butylbenzene) can be synthesized through the reaction of 2-tert-butylphenol with hydrogen peroxide in the presence of an acid catalyst. The reaction typically occurs under mild conditions, with the acid catalyst facilitating the formation of the peroxide linkage between the two tert-butylbenzene groups.
Industrial Production Methods
Industrial production of 1,1’-Peroxybis(2-tert-butylbenzene) often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification and crystallization to obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-Peroxybis(2-tert-butylbenzene) undergoes various chemical reactions, including:
Oxidation: The peroxide linkage can be cleaved under oxidative conditions, leading to the formation of tert-butylbenzene derivatives.
Reduction: Reduction of the peroxide linkage can yield the corresponding alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or sulfuric acid.
Major Products
Oxidation: Tert-butylbenzene derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted tert-butylbenzene compounds.
Applications De Recherche Scientifique
1,1’-Peroxybis(2-tert-butylbenzene) has a wide range of applications in scientific research:
Chemistry: Used as an initiator in polymerization reactions and as a reagent in organic synthesis.
Biology: Studied for its potential effects on biological systems, including its role as an oxidizing agent.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Employed in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,1’-Peroxybis(2-tert-butylbenzene) involves the cleavage of the peroxide linkage, leading to the formation of reactive oxygen species. These reactive intermediates can interact with various molecular targets, including proteins, nucleic acids, and lipids, resulting in oxidative modifications. The compound’s effects are mediated through pathways involving oxidative stress and redox signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butylbenzene: A simpler compound with a single tert-butyl group attached to a benzene ring.
1,4-Di-tert-butylbenzene: Contains two tert-butyl groups attached to a benzene ring in the para positions.
tert-Butyl hydroperoxide: Contains a tert-butyl group attached to a hydroperoxide functional group.
Uniqueness
1,1’-Peroxybis(2-tert-butylbenzene) is unique due to its peroxide linkage, which imparts distinct chemical reactivity and stability compared to other tert-butylbenzene derivatives. This compound’s ability to generate reactive oxygen species makes it valuable in various chemical and biological applications.
Propriétés
Numéro CAS |
92139-04-3 |
|---|---|
Formule moléculaire |
C20H26O2 |
Poids moléculaire |
298.4 g/mol |
Nom IUPAC |
1-tert-butyl-2-(2-tert-butylphenyl)peroxybenzene |
InChI |
InChI=1S/C20H26O2/c1-19(2,3)15-11-7-9-13-17(15)21-22-18-14-10-8-12-16(18)20(4,5)6/h7-14H,1-6H3 |
Clé InChI |
XWNZUULCIYEPFU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=CC=C1OOC2=CC=CC=C2C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


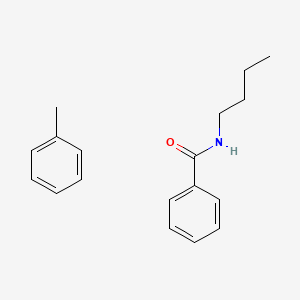

![2-[({4-[(E)-(5-Ethoxy-1,3-thiazol-2-yl)diazenyl]phenyl}methyl)amino]ethan-1-ol](/img/structure/B14356642.png)
![1-[4-(Butylsulfanyl)butoxy]-4-methylbenzene](/img/structure/B14356645.png)
![4-[Bis(2-chloroethyl)amino]benzene-1,2-diyl diacetate](/img/structure/B14356670.png)
